4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
Description
4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring and a sulfonyl-linked 2,1,3-benzoxadiazole moiety.
Properties
Molecular Formula |
C17H16N6O3S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H16N6O3S/c24-27(25,14-7-3-6-13-16(14)21-26-20-13)22-9-4-5-12(11-22)17-19-18-15-8-1-2-10-23(15)17/h1-3,6-8,10,12H,4-5,9,11H2 |
InChI Key |
MBROOVVLOQIROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NON=C32)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be introduced through cyclization reactions involving suitable precursors.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting o-phenylenediamine with nitrous acid followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazolo-pyridine structure exhibit notable antibacterial properties. For instance, derivatives of triazolo[4,3-a]pyridine have been synthesized and evaluated for their effectiveness against various bacterial strains. These studies suggest that the sulfonamide functionality enhances the antimicrobial action of the compound by inhibiting bacterial enzymes such as acetylcholinesterase and urease .
Antimalarial Properties
A recent study highlighted the potential of triazolo[4,3-a]pyridine sulfonamides in antimalarial drug discovery. Compounds synthesized from this scaffold demonstrated promising in vitro activity against Plasmodium falciparum, with specific derivatives showing IC50 values as low as 2.24 µM. This positions them as candidates for further development in the fight against malaria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives can inhibit tumor growth in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism involves targeting specific kinases such as c-Met, which is crucial for cancer cell proliferation . The IC50 values for some derivatives were reported at nanomolar concentrations, indicating potent activity .
Case Studies
Several case studies have documented the applications of similar compounds:
- Antimicrobial Evaluation : A series of piperidine derivatives were tested for antibacterial activity against common pathogens. Results indicated a significant correlation between structural modifications and increased efficacy .
- Antimalarial Research : A library of triazolo-pyridine sulfonamides was screened using virtual docking methods followed by in vitro testing against Plasmodium falciparum, leading to the identification of several lead compounds with high potency .
Mechanism of Action
The mechanism of action of 4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of analogous triazolopyridine derivatives:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, cyano) enhance metabolic stability and target affinity in retinol-binding protein antagonists . The target compound’s sulfonyl group may similarly improve solubility and binding interactions.
- Biological Activity : Maleimide-linked derivatives exhibit potent GSK-3β inhibition, suggesting that electron-deficient substituents (e.g., benzoxadiazole) in the target compound could enhance kinase selectivity .
- Synthetic Complexity: The target compound’s sulfonation step introduces synthetic challenges compared to simpler Pd-catalyzed cross-coupling reactions used for cyano or trifluoromethyl derivatives .
Pharmacological Profiles
- Neuroprotection : Maleimide-triazolopyridine hybrids show neuroprotective effects in vitro (EC₅₀ = 0.8 μM) , suggesting the target compound’s benzoxadiazole group may confer similar benefits.
- Antihypertensive Activity : Triazolopyrimidine derivatives (structurally related) demonstrate diuretic and antihypertensive effects, though the target compound’s sulfonyl group may alter its pharmacokinetic profile .
Biological Activity
The compound 4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a novel synthetic derivative that combines several pharmacologically active moieties. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various medical fields.
Structural Overview
The compound features a benzoxadiazole core linked to a triazolopyridine derivative through a piperidine ring and a sulfonyl group. This unique structure allows for diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that triazolopyridine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfonamide functionality is particularly associated with antibacterial activity due to its ability to inhibit bacterial folic acid synthesis.
Anticancer Properties
Studies have highlighted the potential of benzoxadiazole derivatives in cancer therapy. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cell proliferation . The incorporation of triazolopyridine enhances this activity by modulating enzyme interactions critical for cancer cell survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer’s . The presence of the piperidine moiety is known to enhance binding affinity to these enzymes.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | The compound exhibited MIC values ranging from 5 to 20 µg/mL against E. coli and S. aureus. |
| Study 2 | Enzyme inhibition | IC50 values for AChE inhibition were recorded at 50 µM, suggesting moderate potency compared to standard inhibitors. |
| Study 3 | Cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |
The biological activity of the compound can be attributed to its structural components:
- Triazolopyridine : Known for interacting with various receptors and enzymes, enhancing its pharmacological profile.
- Sulfonamide Group : Plays a critical role in antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- Benzoxadiazole Core : Exhibits potential as an anticancer agent through modulation of cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
